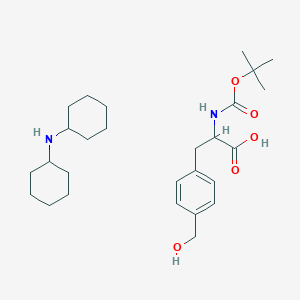
Boc-DL-Phe(4-MeOH)-OH.DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Phe(4-MeOH)-OH.DCHA is a chemical compound used in various scientific research applications. It is a derivative of phenylalanine, an amino acid, and is often used in peptide synthesis. The compound includes a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Phe(4-MeOH)-OH.DCHA typically involves the protection of the amino group of phenylalanine with a Boc group. This is followed by the introduction of a methoxy group at the para position of the phenyl ring. The final product is then combined with dicyclohexylamine (DCHA) to form the salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would include the protection and deprotection steps, as well as purification methods such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-Phe(4-MeOH)-OH.DCHA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative.
Wissenschaftliche Forschungsanwendungen
Boc-DL-Phe(4-MeOH)-OH.DCHA is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: Potential use in drug development and design.
Industry: Used in the production of specialized peptides and proteins.
Wirkmechanismus
The mechanism of action of Boc-DL-Phe(4-MeOH)-OH.DCHA would involve its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The methoxy group can participate in various chemical transformations, adding versatility to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-DL-Phe-OH: Lacks the methoxy group, making it less versatile in certain reactions.
Boc-L-Phe(4-MeOH)-OH: The L-isomer of the compound, which may have different reactivity and applications.
Fmoc-DL-Phe(4-MeOH)-OH: Uses a different protecting group (Fmoc) which is removed under different conditions.
Uniqueness
Boc-DL-Phe(4-MeOH)-OH.DCHA is unique due to the presence of both the Boc protecting group and the methoxy group, providing a balance of protection and reactivity that is useful in peptide synthesis and other chemical applications.
Eigenschaften
Molekularformel |
C27H44N2O5 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)8-10-4-6-11(9-17)7-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2 |
InChI-Schlüssel |
NPDVGKTVZBOISP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


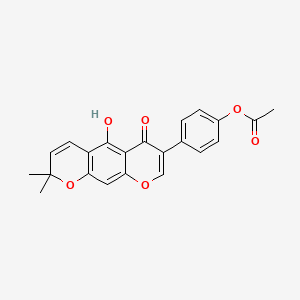
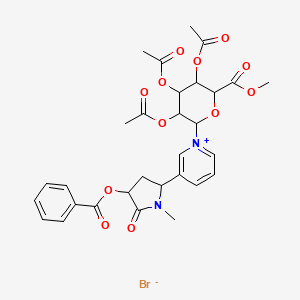
![[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12320989.png)
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)
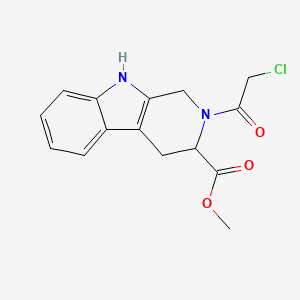

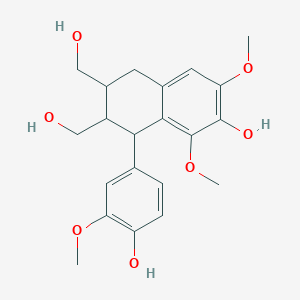
![7',11'-Dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B12321030.png)
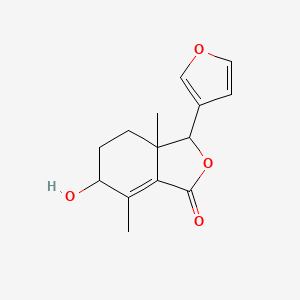
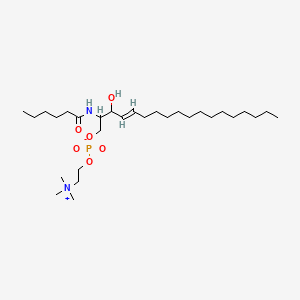
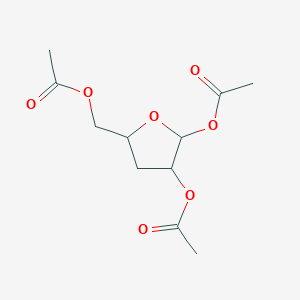
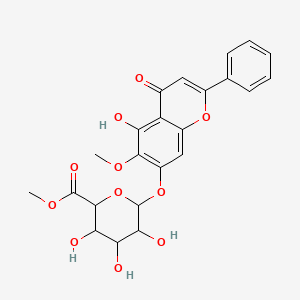
![2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321041.png)
